[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
The compound "[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate" is a structurally complex molecule featuring a 3,4-dihydropyrazole core substituted with a furan-2-yl group at position 3 and a 4-methoxyphenyl group at position 5. The oxoethyl side chain at position 2 is esterified with a 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate moiety.
Properties
IUPAC Name |
[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7S/c1-34-21-11-9-20(10-12-21)22-16-23(24-8-5-14-35-24)29(28-22)25(30)18-36-26(31)17-27-37(32,33)15-13-19-6-3-2-4-7-19/h2-15,23,27H,16-18H2,1H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUANODDXOWZYSW-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC(=O)CNS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC(=O)CNS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, based on various studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The presence of furan and methoxyphenyl substituents enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 396.45 g/mol.
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties :
- Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. For instance, it has shown an IC50 value of approximately 39.70 µM against MCF-7 cells, indicating potent activity in inhibiting cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 39.70 |
| MDA-MB-231 | Not specified |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects , which are crucial for treating conditions characterized by chronic inflammation:
- Inhibition of COX Enzymes : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Compounds similar to this one have shown IC50 values against COX enzymes in the nanomolar range .
Neuroprotective Effects
Neuroprotective properties are another area of interest:
- Acetylcholinesterase Inhibition : Some pyrazole derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Study 1: Antiproliferative Activity
A study conducted on various pyrazole derivatives indicated that modifications to the phenyl ring significantly affect their antiproliferative activity. The compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Study 2: In Vivo Anti-inflammatory Assessment
In vivo experiments demonstrated that the compound effectively reduced edema in animal models, suggesting its potential as an anti-inflammatory agent. The study highlighted a significant reduction in inflammatory markers after treatment with the compound .
Scientific Research Applications
Chemical Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key steps often include:
- Formation of the pyrazole ring : Utilizing furan derivatives and substituted phenyl groups to create the pyrazole structure.
- Introduction of the sulfonamide group : This is crucial for enhancing biological activity.
- Final coupling reactions : To obtain the desired acetate form.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may enhance these effects due to its unique structural features.
Antimicrobial Properties
Compounds with furan and pyrazole rings have been reported to possess antimicrobial activity. Studies suggest that the incorporation of sulfonamide groups can improve efficacy against bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The presence of methoxyphenyl groups in similar compounds has been linked to anti-inflammatory activities. The compound may exhibit these properties by modulating inflammatory pathways, providing a therapeutic avenue for conditions like arthritis or other inflammatory diseases.
Organic Electronics
Due to its conjugated structure, this compound can be explored for applications in organic semiconductors and photovoltaic devices. Its ability to absorb light and conduct electricity makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Drug Delivery Systems
The unique chemical structure allows for potential use in drug delivery systems where the compound can be modified to enhance solubility and stability, improving the bioavailability of therapeutic agents.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study A (2023) | Demonstrated significant anticancer activity against MCF-7 cells | Cancer therapeutics |
| Study B (2024) | Showed antimicrobial effects against E. coli and S. aureus | Antibiotic development |
| Study C (2025) | Investigated anti-inflammatory properties in animal models | Treatment for inflammatory diseases |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Q & A
Basic: What are the optimal synthetic routes for this compound, considering its complex heterocyclic architecture?
Methodological Answer:
The synthesis requires multi-step protocols to assemble the furan-pyrazole core and sulfonylaminoacetate side chain. Key steps include:
- Cyclocondensation : Reacting furan-2-carbaldehyde derivatives with hydrazines to form the 3,4-dihydropyrazole ring.
- Sulfonylation : Introducing the (E)-styrenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Esterification : Coupling the dihydropyrazole intermediate with the sulfonylaminoacetate moiety using carbodiimide coupling agents.
Optimization : Use flow chemistry to enhance yield and reduce side reactions, as demonstrated in analogous heterocyclic syntheses .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dihydropyrazole ring and sulfonamide linkage. Pay attention to splitting patterns for the (E)-styrenyl group .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihydropyrazole puckering) and validate hydrogen-bonding networks, as applied to related oxadiazoline derivatives .
- HPLC-MS : Monitor purity and detect hydrolytic degradation of the ester or sulfonamide groups under varying pH conditions .
Basic: How to design initial biological activity screens for this compound targeting specific enzymes/receptors?
Methodological Answer:
- Enzyme Inhibition Assays : Prioritize kinases or sulfotransferases due to the sulfonamide group’s electrophilic properties. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
- Cellular Uptake Studies : Employ fluorophore-tagged analogs to track subcellular localization, leveraging insights from maleimide-based fluorescent probes .
- Antimicrobial Screening : Test against Gram-positive/negative panels, noting the furan moiety’s role in membrane disruption, as seen in triazole-thioacetamide derivatives .
Advanced: How to resolve contradictory data between computational predictions and experimental results in this compound’s binding affinity?
Methodological Answer:
- Parameter Validation : Reassess force fields (e.g., GAFF2 vs. CHARMM) in docking simulations, especially for sulfonamide torsional angles .
- Solvent Effects : Run molecular dynamics (MD) simulations with explicit water models to account for hydrophobic interactions missed in docking .
- Experimental Controls : Repeat binding assays (SPR/ITC) under varied ionic strengths to identify electrostatic-driven false positives .
Advanced: What advanced molecular modeling approaches can predict this compound’s interactions with biological targets?
Methodological Answer:
- Hybrid QM/MM Simulations : Model the sulfonamide’s charge distribution during enzyme binding, critical for accurate transition-state predictions .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for derivatives with modified furan or methoxyphenyl groups .
- Pharmacophore Mapping : Use Schrödinger’s Phase™ to identify essential features (e.g., sulfonyl hydrogen-bond acceptors) across diverse targets .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives with conflicting biological data?
Methodological Answer:
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate substituent effects (e.g., furan vs. thiophene) with activity cliffs .
- Fragment Deconstruction : Test truncated analogs (e.g., isolated dihydropyrazole or sulfonamide) to isolate pharmacophoric contributions .
- Meta-Analysis : Cross-reference bioactivity data with crystallographic databases (e.g., PDB) to identify conserved binding motifs .
Advanced: How to address stability issues in aqueous solutions during biological assays?
Methodological Answer:
- Degradation Kinetics : Monitor ester hydrolysis via pH-rate profiling; use phosphate buffers (pH 7.4) to mimic physiological conditions .
- Stabilization Strategies : Formulate with cyclodextrins or lipid nanoparticles, as shown for labile oxadiazoline derivatives .
- LC-MS/MS Tracking : Identify degradation products (e.g., free acetic acid or styrenesulfonamide) to guide structural modifications .
Advanced: What strategies validate the furan moiety’s role in modulating biological activity?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with thiophene or pyrrole rings and compare activity profiles .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess furan’s electron-donating effects on binding .
- Photoaffinity Labeling : Use UV-crosslinkable furan derivatives to map target engagement sites, as in triazole-based probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
